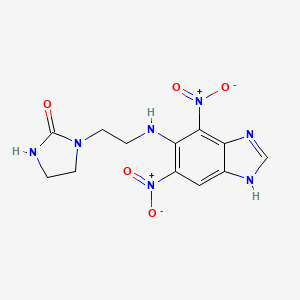
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- is a complex organic compound that features both imidazolidinone and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- typically involves multiple steps. One common approach is the direct incorporation of the carbonyl group into 1,2-diamines. This method involves the reaction of a suitable diamine with a carbonyl-containing reagent under controlled conditions . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to an olefinic substrate . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable methods for synthesizing this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal catalysis and organocatalysis to facilitate the reactions. These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as nitro and amino groups, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines or hydroxylamines .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- include other imidazolidinones and benzimidazoles. Examples include 1,3-Dimethyl-2-imidazolidinone, which is a polar solvent and Lewis base, and benzimidazole derivatives that are used in various pharmaceutical applications .
Uniqueness: What sets 2-Imidazolidinone, 1-(2-((4,6-dinitro-1H-benzimidazol-5-yl)amino)ethyl)- apart from similar compounds is its unique combination of imidazolidinone and benzimidazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Propiedades
Número CAS |
72766-40-6 |
|---|---|
Fórmula molecular |
C12H13N7O5 |
Peso molecular |
335.28 g/mol |
Nombre IUPAC |
1-[2-[(4,6-dinitro-1H-benzimidazol-5-yl)amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H13N7O5/c20-12-14-2-4-17(12)3-1-13-10-8(18(21)22)5-7-9(16-6-15-7)11(10)19(23)24/h5-6,13H,1-4H2,(H,14,20)(H,15,16) |
Clave InChI |
TWIJWWZUONGTIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)CCNC2=C(C=C3C(=C2[N+](=O)[O-])N=CN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















